molecular formula C12H12O3 B14276366 4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 138590-97-3

4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14276366
CAS No.: 138590-97-3
M. Wt: 204.22 g/mol
InChI Key: NRTXXDPSYDVCTK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a hydroxy group at the 4th position and a prop-2-en-1-yl group at the 3rd position of the benzopyran ring. Benzopyrans are known for their diverse biological activities and are often found in natural products such as flavonoids and coumarins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Properties

CAS No.

138590-97-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-hydroxy-3-prop-2-enyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C12H12O3/c1-2-5-9-11(13)8-6-3-4-7-10(8)15-12(9)14/h2-4,6-7,9,11,13H,1,5H2

InChI Key

NRTXXDPSYDVCTK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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